molecular formula C16H17N3O3S2 B5351904 S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate CAS No. 5849-66-1

S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate

Cat. No. B5351904
CAS RN: 5849-66-1
M. Wt: 363.5 g/mol
InChI Key: IDFIFTQBMBQXDN-UHFFFAOYSA-N
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Description

S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potential anticancer agent that has been extensively studied for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Mechanism of Action

S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure and decreased gene transcription. By inhibiting HDACs, this compound promotes a more open chromatin structure and increased gene transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy by increasing DNA damage and decreasing DNA repair.

Advantages and Limitations for Lab Experiments

S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate has several advantages as a research tool, including its ability to induce cell cycle arrest and apoptosis in cancer cells, its potential as a sensitizer for radiation therapy and chemotherapy, and its potential as a treatment for neurodegenerative diseases. However, there are also limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate, including:
1. Further studies on its mechanism of action and its effects on gene expression in cancer cells.
2. Studies on its potential as a treatment for neurodegenerative diseases.
3. Development of more potent and selective HDAC inhibitors based on the structure of this compound.
4. Studies on its potential as a sensitizer for immunotherapy in cancer treatment.
5. Studies on its potential as a treatment for viral infections, such as HIV and hepatitis B and C.

Synthesis Methods

S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylphenylsulfonyl)aniline. This intermediate is then reacted with ethyl chloroformate to form N-(2-chloroethyl)-N-(4-methylphenylsulfonyl)aniline. The final step involves the reaction of N-(2-chloroethyl)-N-(4-methylphenylsulfonyl)aniline with potassium thiocyanate to form this compound.

Scientific Research Applications

S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

S-[(2Z)-2-anilino-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-15(11-23-16(17)20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFIFTQBMBQXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421346
Record name F1644-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5849-66-1
Record name F1644-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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